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Compound of Interest |

(S)-()-22/-

Compound Name:
BIS(DIPHENYLPHOSPHIN)-1 1

CAS No.: 149022-25-3
Cat. No.: B1146625
Abstract & Scope

This application note details the protocol for synthesizing Ru-(S)-BINAP complexes, specifically
the versatile Ru(OAc)2((S)-BINAP) and the cationic [RuCl(benzene)((S)-BINAP)]CI. These
catalysts are the cornerstone of Noyori asymmetric hydrogenation, enabling the
enantioselective reduction of

-keto esters and allylic alcohols—critical steps in the synthesis of pharmaceutical intermediates
like naproxen and statins.

This guide moves beyond basic recipes, focusing on the causality of experimental steps,
handling of air-sensitive organometallics, and self-validating quality control (QC) utilizing

P NMR.

Safety & Handling (The "Trustworthiness" Pillar)

CRITICAL: Ruthenium-phosphine complexes are sensitive to oxidation. Oxygen exposure
leads to the formation of catalytically inactive phosphine oxides (BINAP-oxide).

o Atmosphere: All manipulations must occur under a rigorous inert atmosphere (Argon or
Nitrogen) using Schlenk line techniques or a glovebox.
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» Solvents: Solvents (DMF, Methanol, Toluene, Benzene) must be degassed. The preferred
method is Freeze-Pump-Thaw (3 cycles). Sparging with argon for 30 minutes is a minimum
alternative but less effective for strict air-sensitive work.

o Glassware: Flame-dried under vacuum to remove adsorbed moisture.

Diagram 1: Inert Atmosphere Workflow

Flame Dry Backfill with Argon If<3 cycles

Start: Glassware Prep Evacuate (Vacuum < 0.1 mmHg) g Repeat Cycle (3x)

Click to download full resolution via product page

Caption: Standard Schlenk line preparation cycle to ensure an anaerobic environment before
catalyst synthesis.

Method A: Synthesis of Ru(OAc)z((S)-BINAP)

Target Species: Diacetato[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(ll) Primary
Application: Hydrogenation of allylic alcohols and unsaturated carboxylic acids.

Reaction Logic
This synthesis uses a ligand substitution followed by an anion exchange.
e Ligand Exchange:

releases the benzene ligand in hot DMF, allowing the bidentate (S)-BINAP to coordinate.

¢ Anion Exchange: The chloride ligands are displaced by acetate using excess Sodium
Acetate (NaOAcC). Acetate ligands are crucial because they act as internal bases during the
hydrogenation mechanism, facilitating heterolytic Hz cleavage.

Reagents & Stoichiometry
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Reagent MW ( g/mol ) Equiv. Role
500.15 1.0 Ru Source
(S)-BINAP 622.67 2.05 Chiral Ligand
High BP solvent for
DMF (Degassed) Solvent
exchange
Sodium Acetate
82.03 20.0 Acetate Source

(NaOAc)

Step-by-Step Protocol

o Complexation: In a 100 mL Schlenk flask, charge

(0.5 mmol) and (S)-BINAP (1.05 mmol). Evacuate and backfill with Argon (3x).

e Solvation: Add degassed DMF (10 mL) via syringe. The mixture will be a suspension.

e Heating (Critical): Heat to 100°C for 10 minutes.

o Observation: The solution turns clear reddish-brown.

o Why 100°C? Sufficient energy is needed to dissociate the

-benzene ring.

¢ Anion Exchange: Cool the solution to ambient temperature. Cannulate a degassed solution

of NaOAc (10 mmol) in Methanol (10 mL) into the reaction flask.

e Stirring: Stir at room temperature for 5-10 minutes.

o Workup:

o Add degassed water (20 mL) and Toluene (10 mL).

o Extract the organic phase (Toluene layer contains the catalyst).

o Wash the organic phase with water (2x) to remove excess NaOAc and DMF.
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« Isolation: Concentrate the toluene solution under vacuum. The resulting solid is

Method B: Synthesis of [RuCl(benzene)((S)-
BINAP)]CI

Target Species: Chloro(benzene)[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyljruthenium(ll)
chloride Primary Application: Hydrogenation of

-keto esters (e.g., synthesis of methyl 3-hydroxybutyrate).

Reaction Logic

Unlike Method A, this protocol retains the benzene ligand. The cationic nature of this complex
makes it highly Lewis acidic, which is beneficial for coordinating carbonyl oxygens in

-keto esters.

Step-by-Step Protocol

e Setup: Charge a Schlenk flask with

(0.5 mmol) and (S)-BINAP (1.05 mmol).

e Solvent: Add a mixture of degassed Ethanol/Benzene (8:1 v/v) (20 mL).

o Expert Note: Pure ethanol can be used, but the benzene co-solvent improves the solubility
of the precursor, ensuring faster kinetics.

» Reaction: Heat to 50-55°C for 1 hour.

o Observation: The suspension clears to a orange-brown solution.
e Isolation:

o Concentrate the solution to ~5 mL under vacuum.

o Add degassed Diethyl Ether (20 mL) to precipitate the cationic complex.
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o Filter the yellow/orange solid under Argon.

o Wash with ether and dry in vacuo.
Quality Control & Self-Validation (E-E-A-T)
The most reliable method to validate catalyst formation is

P NMR. Proton NMR is often too complex due to the many aromatic protons.

P NMR Parameters

e Solvent:

or
(degassed).

e Standard:

(external, O ppm).

Interpretation Table

Chemical Shift (

Species Multiplicity Interpretation
ppm)
) Target Product (High
RuU(OAC)2((S)-BINAP) +65.1 Singlet ]
Purity)
) Incomplete
Free (S)-BINAP -15.0 Singlet )
Complexation
BINAP Monoxide +25 to +30 Doublets Oxidation (Air Leak)
BINAP Dioxide +28 to +32 Singlet Severe Oxidation

Note: Shifts may vary slightly (

1 ppm) depending on concentration and solvent.
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Diagram 2: Synthesis Decision Tree

Alcohol / Acid Start: [RuClI2(benzene)]2 + (S)-BINAP Beta-Keto

Requires Acetate Base DMF, 100°C, then NaOAc \ EtOH/Benzene, 50°C /Requires Cationic Ru

ethod A: Ru(OA BINAP ethod B: (R penzene)(B
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Caption: Decision matrix for selecting the correct catalyst synthesis route based on the
intended hydrogenation substrate.

Troubleshooting & Expert Tips
e Incomplete Conversion (Free Ligand in NMR):
o Cause: Old

precursor (insoluble polymer formation).

o Fix: Increase reaction time or temperature slightly (do not exceed 110°C for Method A).
Ensure the Ru-dimer is finely ground before use.

e Oxidation (Oxide peaks in NMR):
o Cause: Inadequate degassing of solvents or leak in Schlenk line.

o Fix: Re-degas all solvents. Check septa for perforations. If oxide < 5%, the catalyst may
still be active but with lower enantioselectivity (ee).

 In-Situ Generation (Alternative):
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o For many screening applications, isolation is unnecessary.
o Protocol: Mix

and (S)-BINAP in DMF at 100°C for 10 mins, strip solvent, and add the hydrogenation
solvent/substrate immediately. This "in-situ” catalyst often performs identically to the
isolated species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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